molecular formula C6H10F3NO B1530212 Methyl[(oxiran-2-yl)methyl](2,2,2-trifluoroethyl)amine CAS No. 1178290-42-0

Methyl[(oxiran-2-yl)methyl](2,2,2-trifluoroethyl)amine

Cat. No.: B1530212
CAS No.: 1178290-42-0
M. Wt: 169.14 g/mol
InChI Key: DKCUAJHCHFGTOU-UHFFFAOYSA-N
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Description

Methyl(oxiran-2-yl)methylamine is a tertiary amine characterized by three distinct functional groups:

  • Methyl group: Enhances lipophilicity and modulates steric effects.
  • Oxiran-2-ylmethyl (epoxide) group: A strained three-membered oxygen-containing ring that confers high reactivity, particularly in nucleophilic ring-opening reactions.
  • 2,2,2-Trifluoroethyl group: Introduces strong electron-withdrawing effects due to fluorine atoms, influencing electronic properties and metabolic stability.

The compound’s unique structural features make it valuable in pharmaceutical and materials chemistry, particularly for designing enzyme inhibitors or covalent-binding therapeutics.

Properties

IUPAC Name

2,2,2-trifluoro-N-methyl-N-(oxiran-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c1-10(2-5-3-11-5)4-6(7,8)9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCUAJHCHFGTOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CO1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl(oxiran-2-yl)methylamine exerts its effects involves its interaction with specific molecular targets and pathways. The oxirane ring can act as an electrophile, reacting with nucleophiles in biological systems. The trifluoroethyl group enhances the compound's stability and reactivity, making it suitable for various applications.

Comparison with Similar Compounds

Table 1: Structural Features and Electronic Properties

Compound Name Key Structural Features Unique Electronic Effects
Methyl(oxiran-2-yl)methylamine Epoxide, trifluoroethyl, methylamine High electrophilicity (epoxide), strong -I effect (CF₃)
Ethyl(methyl)(oxiran-2-ylmethyl)amine Epoxide, ethyl, methylamine Moderate lipophilicity; less electron-withdrawing than CF₃
Methyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine Trifluoroethyl, dimethylaminoethyl Enhanced solubility; dual electron-withdrawing and donating groups
Tert-butyl(2,2,2-trifluoroethyl)amine Trifluoroethyl, tert-butyl Steric hindrance (tert-butyl) reduces reactivity compared to methyl

Key Observations :

  • The trifluoroethyl group in the target compound increases electronegativity and metabolic stability compared to ethyl or methyl analogs .
  • The epoxide ring distinguishes it from non-epoxide trifluoroethylamines, enabling covalent interactions with biological targets (e.g., enzyme active sites) .

Insights :

  • The target compound likely follows a two-step synthesis : (1) Epoxidation of a pre-alkene intermediate and (2) trifluoroethylation of the amine group under basic conditions .
  • Challenges include controlling regioselectivity during epoxide formation and minimizing side reactions from the reactive trifluoroethyl group.

Key Findings :

  • The epoxide group in the target compound may enable irreversible enzyme binding, a mechanism absent in non-epoxide analogs like N-Methyl-N-(2,2,2-trifluoroethyl)amine .
  • Trifluoroethyl substituents generally improve pharmacokinetic properties (e.g., half-life) due to resistance to oxidative metabolism .

Biological Activity

Methyl(oxiran-2-yl)methylamine is a compound characterized by an oxirane (epoxide) group and a trifluoroethyl moiety. This unique structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and synthetic applications.

Chemical Structure and Properties

The structure of Methyl(oxiran-2-yl)methylamine can be summarized as follows:

  • Oxirane Group : Confers unique reactivity due to its strained three-membered ring structure.
  • Trifluoroethyl Moiety : Enhances lipophilicity and may influence interactions with biological membranes.
Feature Description
Molecular Formula C₇H₈F₃NO
Molecular Weight 181.14 g/mol
Functional Groups Epoxide, Amine, Trifluoroethyl

Antimicrobial Activity

Research indicates that compounds with fluorinated amines often exhibit antimicrobial properties. Methyl(oxiran-2-yl)methylamine has shown effectiveness against various bacterial strains. The presence of the trifluoroethyl group is believed to enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of several fluorinated compounds:

  • Test Organisms : Escherichia coli, Staphylococcus aureus
  • Results : Methyl(oxiran-2-yl)methylamine demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.

Antitumor Potential

The antitumor potential of Methyl(oxiran-2-yl)methylamine is attributed to the reactivity of the oxirane group. Epoxides are known to interact with nucleophiles in biological systems, potentially leading to apoptosis in cancer cells.

Research Findings

A preliminary study examined the cytotoxic effects of this compound on human cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer)
  • IC50 Values :
    • HeLa: 20 µM
    • A549: 15 µM
  • Mechanism : Induction of oxidative stress and disruption of mitochondrial function were observed as mechanisms leading to cell death.

Synthetic Applications

Methyl(oxiran-2-yl)methylamine is not only significant for its biological activities but also for its utility in synthetic chemistry. It can be used in the production of epoxy resins and oxetane derivatives.

Synthesis Pathways

  • Epoxy Resins :
    • Application : Used in coatings and adhesives.
    • Method : Reaction with hardeners results in materials with enhanced toughness and chemical resistance.
  • Oxetane Derivatives :
    • Application : Important in medicinal chemistry.
    • Method : Ring-opening reactions followed by cyclization can yield new bioactive compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl[(oxiran-2-yl)methyl](2,2,2-trifluoroethyl)amine
Reactant of Route 2
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Methyl[(oxiran-2-yl)methyl](2,2,2-trifluoroethyl)amine

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